molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
CAS RN: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Patent
US09346961B2

Procedure details

To 900 parts by weight of methyl ethyl ketone were added 100 parts by weight of cyclohexanone, 750 parts by weight of partially caprolactone-modified polyfunctional acrylate (DPCA-20, produced by Nippon Kayaku Co., Ltd.), 200 parts by weight of a silica sol (MIBK-ST, produced by Nissan Chemical Industries, Ltd.) and 50 parts by weight of a photopolymerization initiator (IRGACURE 184, produced by Ciba Specialty Chemicals Corp.), followed by stirring. The mixture was filtered through a polypropylene filter having a pore size of 0.4 μm to prepare Coating solution A for hardcoat layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1(=O)[O:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[C:16]([O-])(=O)C=C>C(C(C)=O)C>[CH2:4]1[CH2:5][CH2:6][C:1]([OH:7])([C:13]([C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:16]=2)=[O:14])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.